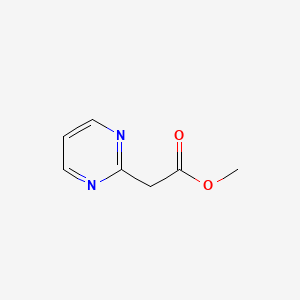
3-甲基吡嗪-2-羧酸
概述
描述
3-Methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazine, characterized by a carboxylic acid group at the second position and a methyl group at the third position on the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
3-Methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
作用机制
Mode of Action
As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . .
Pharmacokinetics
It is known that pyrazines are generally well-absorbed and can be metabolized by various enzymes in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyrazine-2-carboxylic Acid. For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and activity . .
生化分析
Biochemical Properties
3-Methylpyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, influencing their expression and activity . Additionally, 3-Methylpyrazine-2-carboxylic acid can affect membrane fluidity in vascular smooth muscles, which may have implications for its role in cellular signaling and metabolism .
Cellular Effects
The effects of 3-Methylpyrazine-2-carboxylic acid on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways . Furthermore, 3-Methylpyrazine-2-carboxylic acid can impact gene expression, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, 3-Methylpyrazine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the context . Additionally, 3-Methylpyrazine-2-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyrazine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methylpyrazine-2-carboxylic acid remains stable under recommended storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of 3-Methylpyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling . At higher doses, 3-Methylpyrazine-2-carboxylic acid can induce toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies.
Metabolic Pathways
3-Methylpyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through hydroxylation and conjugation reactions, leading to the formation of glucuronates or glutathione-bound metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, 3-Methylpyrazine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 3-Methylpyrazine-2-carboxylic acid is crucial for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Methylpyrazine-2-carboxylic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-methylpyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,5-dimethylpyrazine using catalysts such as cobalt acetate and manganese acetate in the presence of potassium bromide as a cocatalyst. The reaction is typically carried out in an acetic acid solvent at temperatures ranging from 90-110°C .
Industrial Production Methods: For industrial production, a fixed bed reactor is often used. In this method, 2,5-dimethylpyrazine is diluted and introduced into the reactor along with atmospheric air. The reaction occurs in the presence of a catalyst composed of gamma-Al2O3 and metallic oxides such as Mn, V, Ti, and Sr. The reaction temperature is maintained between 150-350°C, resulting in the formation of 3-methylpyrazine-2-carboxylic acid .
化学反应分析
Types of Reactions: 3-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce various substituted pyrazine carboxylic acids .
相似化合物的比较
2,5-Dimethylpyrazine: Known for its use in flavoring agents.
2-Methylpyrazine: Another pyrazine derivative with applications in the food industry.
3-Aminopyrazine-2-carboxamide: Used in the synthesis of antimicrobial agents.
Uniqueness: 3-Methylpyrazine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
3-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJQZNLAXYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522537 | |
| Record name | 3-Methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-28-5 | |
| Record name | 3-Methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper focuses on a specific method for synthesizing 3-Methylpyrazine-2-carboxylic acid. [] This method involves the oxidation of 2,3-Dimethylpyrazine. [] While the abstract doesn't delve into specific advantages or disadvantages compared to other potential synthesis routes, it highlights this particular approach for preparing the compound. Further research within the full paper would be needed to understand the rationale and potential benefits of this specific synthesis method.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)








![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
